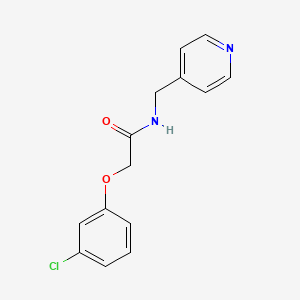![molecular formula C23H23BrO5 B5132808 5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5132808.png)
5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBD, and it belongs to the family of dioxane-based compounds. In
作用機序
The mechanism of action of BBD is not fully understood, but studies have shown that it interacts with various cellular pathways and proteins. BBD has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. BBD also induces oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
BBD has been shown to have various biochemical and physiological effects. Studies have shown that BBD can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. BBD also induces oxidative stress in cancer cells, leading to cell death. BBD has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
実験室実験の利点と制限
BBD has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. BBD has also been shown to have low toxicity, making it safe for use in lab experiments. However, the limitations of BBD include its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on BBD. One direction is to explore its potential as a cancer treatment. Studies have shown that BBD has potent anti-cancer properties, and further research can help to elucidate its mechanism of action and optimize its use as a cancer treatment.
Another direction for research is to explore its potential as a drug delivery system. BBD has been shown to be an effective carrier molecule, and further research can help to optimize its use as a drug delivery system.
Conclusion
In conclusion, 5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is complex, and it has shown promising results in cancer research and drug delivery. BBD has several advantages for lab experiments, but it also has limitations. Future research can help to optimize its use in various applications and elucidate its mechanism of action.
合成法
The synthesis of BBD involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3-bromo-4-(benzyloxy)benzaldehyde, which is then reacted with 2-butyl-2-methyl-1,3-propanediol to form 5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
科学的研究の応用
BBD has shown promising results in various scientific research applications. One of the most significant applications of BBD is in the field of cancer research. Studies have shown that BBD has potent anti-cancer properties and can inhibit the growth of cancer cells. BBD has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
BBD has also shown potential in the field of drug delivery. Studies have shown that BBD can be used as a carrier molecule to deliver drugs to specific target sites in the body. This can improve the efficacy of drugs and reduce their side effects.
特性
IUPAC Name |
5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrO5/c1-3-4-12-23(2)28-21(25)18(22(26)29-23)13-17-10-11-20(19(24)14-17)27-15-16-8-6-5-7-9-16/h5-11,13-14H,3-4,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNXIJVSGNBAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)


![6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
![3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5132755.png)
![N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5132764.png)
![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5132769.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B5132784.png)

![N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-methylbenzamide](/img/structure/B5132793.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5132796.png)
![2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5132802.png)
![N-(cyclopropylmethyl)-N-propyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5132835.png)